molecular formula C17H16O7 B11060341 methyl 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No.: B11060341
M. Wt: 332.3 g/mol
InChI Key: JKVQFTBSHMHNSH-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound characterized by its unique furo[3,2-c]pyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde and methyl acetoacetate.

    Condensation Reaction: The initial step involves a condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and methyl acetoacetate in the presence of a base like sodium ethoxide to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the furo[3,2-c]pyran ring system.

    Esterification: The final step involves esterification to introduce the methyl ester group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, facilitated by reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of hydroxy and methoxy groups is particularly significant for interactions with biological targets.

Medicine

In medicinal chemistry, this compound serves as a lead compound for drug development. Its structural features are exploited to design molecules with enhanced pharmacological properties, targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of methyl 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the furo[3,2-c]pyran ring system can engage in π-π interactions with aromatic residues. These interactions modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, methyl 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate stands out due to its furo[3,2-c]pyran ring system, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16O7

Molecular Weight

332.3 g/mol

IUPAC Name

methyl 3-(3-hydroxy-4-methoxyphenyl)-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C17H16O7/c1-8-6-12-14(16(19)23-8)13(15(24-12)17(20)22-3)9-4-5-11(21-2)10(18)7-9/h4-7,13,15,18H,1-3H3

InChI Key

JKVQFTBSHMHNSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC(=C(C=C3)OC)O)C(=O)O1

Origin of Product

United States

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